molecular formula C10H13BrO2 B8592906 2-(3-Bromobenzyl)-1,3-propanediol

2-(3-Bromobenzyl)-1,3-propanediol

Cat. No.: B8592906
M. Wt: 245.11 g/mol
InChI Key: GPMQROAIJIAZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromobenzyl)-1,3-propanediol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C10H13BrO2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,12-13H,4,6-7H2

InChI Key

GPMQROAIJIAZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled 94 ml of 1.0 M diisobutylalminium hydride toluene solution was added dropwise 5.41 g of diethyl (3-bromobenzyl)malonate at 15° C. or less under argon flow. The mixture was stirred for 30 minutes under ice-cooling, warmed to room temperature and stirred for 2 hours. The reaction solution was ice-cooled, and 21 ml of methanol was added dropwise slowly, then 41 ml of 2 N hydrochloric acid was added dropwise. The mixture was stirred for 20 minutes at room temperature. The reaction solution was filtered to remove insolubles, extracted with ethyl acetate, washed with saturated sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (Wakogel® C-200, chloroform: methanol=10:1) to provide 1.96 g of the objective compound as white crystals. M.p. 61-63° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydride toluene
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Four

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